N-[2-(furan-3-yl)-2-hydroxyethyl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxyethyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-9(8-3-5-15-7-8)6-12-11(14)10-2-1-4-16-10/h1-5,7,9,13H,6H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGAROJFQUFBLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC(C2=COC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-3-yl)-2-hydroxyethyl]furan-2-carboxamide can be achieved through the reaction of 2-furoic acid with furfurylamine and furfuryl alcohol. The reaction is typically carried out in a microwave reactor in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC . The reaction conditions, including reaction time, solvent, and substrate amounts, are optimized to achieve good yields. The crude products are purified by crystallization or flash chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the use of microwave-assisted synthesis and effective coupling reagents suggests that scalable production could be feasible with further optimization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-3-yl)-2-hydroxyethyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium ferricyanide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the furan ring.
Major Products Formed
The major products formed from these reactions include various furan derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
N-[2-(furan-3-yl)-2-hydroxyethyl]furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Furan derivatives are known for their therapeutic properties, and this compound could be explored for its potential medicinal applications.
Industry: The compound can be used in the production of bio-based chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(furan-3-yl)-2-hydroxyethyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring’s aromatic nature allows it to participate in various biochemical interactions, potentially affecting enzyme activity and receptor binding. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent-Driven Physicochemical Properties
The hydroxyethyl-furan substitution in the target compound distinguishes it from other furan-2-carboxamide derivatives. Key comparisons with structurally related compounds are outlined below:
Key Observations :
- Substituent Effects on Melting Points : Aromatic substituents (e.g., phenyl, thiophenyl) increase melting points due to enhanced π-π stacking and van der Waals interactions. For example, 2H (thiophen-3-yl) melts at 214–215°C compared to 178–180°C for 2A (phenyl) .
- Hydroxyethyl vs. Hydrophobic Substituents : The hydroxyethyl group in the target compound may enhance solubility compared to hydrophobic analogs like 4d (4-chlorobenzyl), which has a higher melting point (213–215°C) .
Crystallographic and Computational Insights
- Structural Stability : Analogous compounds, such as N-[2-(6-methyl-4-oxochromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide, exhibit stable crystal packing via hydrogen bonding (N–H⋯O, C–H⋯O) and π-π interactions (Cg⋯Cg = 3.84 Å) .
Biological Activity
N-[2-(furan-3-yl)-2-hydroxyethyl]furan-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on current research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of furan derivatives with appropriate coupling agents. The general procedure includes:
- Starting Materials : Furan-2-carboxylic acid and furan-3-yl-2-hydroxyethylamine.
- Reagents : Commonly used reagents include N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
- Conditions : The reaction is generally carried out under anhydrous conditions at room temperature for several hours, followed by purification techniques such as crystallization or chromatography.
The resulting compound features both furan and hydroxyl functional groups, which are significant for its biological activity.
This compound primarily interacts with specific molecular targets in biological systems, influencing various biochemical pathways.
Target Interaction :
- The compound has been shown to inhibit the epidermal growth factor receptor (EGFR) , which plays a crucial role in cell proliferation and survival pathways such as RAS/RAF/MEK/ERK and PI3K/AKT pathways.
Biochemical Effects :
- Inhibition of EGFR leads to decreased cell proliferation and increased apoptosis in cancer cells, indicating its potential as an anti-cancer agent.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that compounds with furan moieties possess significant antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory responses, making it a candidate for treating inflammatory diseases.
- Antiviral Properties : Preliminary research suggests potential antiviral effects, particularly against HIV, although further studies are needed to confirm these findings .
Case Studies
Several studies have highlighted the biological efficacy of compounds related to this compound:
| Study | Findings |
|---|---|
| Demonstrated significant inhibition of EGFR, leading to reduced cancer cell proliferation. | |
| Showed antimicrobial activity against Gram-positive and Gram-negative bacteria. | |
| Reported anti-inflammatory effects in vitro, suggesting therapeutic potential in inflammatory conditions. |
Q & A
Q. What are the standard synthetic protocols for N-[2-(furan-3-yl)-2-hydroxyethyl]furan-2-carboxamide, and how are yields optimized?
The compound is synthesized via a coupling reaction between benzofuran-2-carboxylic acid and 2-(furan-3-yl)-2-hydroxyethylamine. Key steps include:
- Coupling Reagents : EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMT/NMM/TsO⁻ under microwave-assisted conditions to enhance reaction efficiency .
- Purification : Column chromatography with solvents like ethyl acetate/hexane (3:1) to isolate the product.
- Yield Optimization : Microwave irradiation reduces reaction time (15–30 minutes) and improves purity (>95%) compared to conventional heating .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the furan and hydroxyethyl moieties. For example, the hydroxyethyl proton appears at δ 4.2–4.5 ppm .
- Infrared Spectroscopy (IR) : Peaks at 1680–1700 cm⁻¹ (amide C=O) and 3200–3400 cm⁻¹ (-OH stretch) validate functional groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 287.09 .
Q. What preliminary assays are used to screen its biological activity?
- Antimicrobial Screening : Disk diffusion assays against Staphylococcus aureus and Candida albicans .
- Anti-inflammatory Testing : Inhibition of COX-2 enzyme activity via ELISA, with IC₅₀ values compared to reference drugs .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced efficacy?
-
Key Modifications :
-
Methodology : Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like COX-2 or bacterial DNA gyrase .
Q. How do crystallographic studies resolve ambiguities in molecular conformation?
- X-ray Crystallography : Reveals dihedral angles between furan and benzofuran rings (e.g., 89.4° in related compounds), critical for understanding steric interactions .
- Hydrogen Bonding Networks : Strong N–H⋯O and weak C–H⋯O interactions stabilize the crystal lattice, influencing solubility and stability .
Q. What strategies address contradictions in reported biological activity data?
Q. How can experimental phasing methods improve structural resolution in crystallography?
- SHELX Suite : SHELXC/D/E pipelines enable high-throughput phasing, particularly for twinned crystals or low-resolution data (<2.0 Å) .
- Heavy-Atom Derivatives : Soak crystals in potassium tetrabromoaurate(III) to enhance anomalous scattering .
Methodological Challenges
Q. What are the limitations of microwave-assisted synthesis for scaling up production?
- Energy Efficiency : Microwave reactors face challenges in maintaining uniform heating at >10 g scales, leading to side reactions (e.g., furan ring oxidation) .
- Mitigation : Transition to flow chemistry with controlled temperature zones to preserve yield (>85%) .
Q. How do solvent systems influence reactivity in functional group transformations?
Q. What computational models predict pharmacokinetic properties of this compound?
- ADME Profiling : SwissADME predicts moderate bioavailability (F = 45%) due to high polar surface area (PSA = 90 Ų) .
- Toxicity Risk : ProTox-II highlights potential hepatotoxicity (Probability = 0.62), necessitating in vivo validation .
Tables of Key Data
Q. Table 1. Comparative Reactivity of Functional Groups
| Reaction Type | Reagents/Conditions | Major Product | Yield |
|---|---|---|---|
| Oxidation | KMnO₄, H₂O, 25°C | Furan-2,3-dione | 65% |
| Reduction | NaBH₄, MeOH, 0°C | Dihydrofuran derivative | 78% |
| Amide Hydrolysis | 6M HCl, reflux, 12h | Benzofuran-2-carboxylic acid | 92% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
